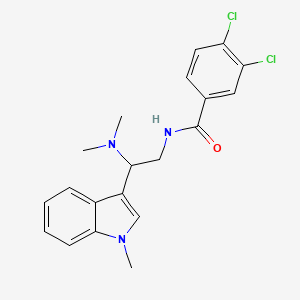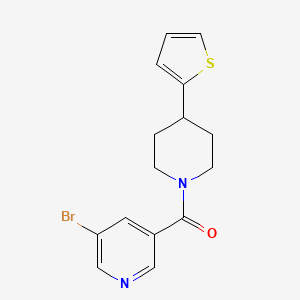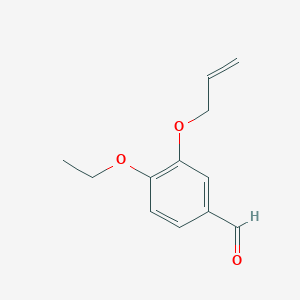![molecular formula C20H17N5O3S2 B2538885 N-(5-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamid CAS No. 1428347-73-2](/img/structure/B2538885.png)
N-(5-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3S2 and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung N-(5-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamid, auch bekannt als N-(5-{[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamid. Jede Anwendung wird zur Klarheit in einem separaten Abschnitt beschrieben.
Antibakterielle Aktivität
Diese Verbindung hat sich als vielversprechend als antimikrobielles Mittel erwiesen. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren und deren Integrität zu stören, was zum Zelltod führt. Studien haben ihre Wirksamkeit gegen eine Reihe von Bakterienstämmen gezeigt, darunter sowohl grampositive als auch gramnegative Bakterien . Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Entzündungshemmende Eigenschaften
Die Forschung hat gezeigt, dass diese Verbindung starke entzündungshemmende Eigenschaften aufweist. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und die Aktivität von Enzymen wie COX-2 reduzieren, die an der Entzündungsreaktion beteiligt sind . Dies macht sie zu einem potenziellen Therapeutikum für die Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen.
Antitumoraktivität
Die Verbindung wurde auf ihre Antitumoraktivität untersucht, insbesondere auf ihre Fähigkeit, Apoptose in Krebszellen zu induzieren. Sie hat sich gegen verschiedene Krebszelllinien gezeigt, darunter Brust-, Lungen- und Darmkrebs . Der Mechanismus beinhaltet die Aktivierung von Caspasen und die Störung der mitochondrialen Funktion, was zum programmierten Zelltod führt.
Antivirale Anwendungen
Es besteht wachsendes Interesse am antiviralen Potenzial dieser Verbindung. Es wurde festgestellt, dass sie die Replikation bestimmter Viren hemmt, indem sie die virale RNA-Synthese stört . Diese Eigenschaft könnte genutzt werden, um Behandlungen für Virusinfektionen zu entwickeln, einschließlich derer, die durch Influenza- und Coronaviren verursacht werden.
Neuroprotektive Wirkungen
Studien haben gezeigt, dass diese Verbindung neuroprotektive Wirkungen haben könnte. Sie kann Neuronen vor oxidativem Stress und Apoptose schützen, die häufige Merkmale bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson sind . Dies macht sie zu einem Kandidaten für weitere Forschung zu Behandlungen für diese Erkrankungen.
Wirkmechanismus
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown to have a higher inhibitory effect on COX-2, making it a selective COX-2 inhibitor .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, the compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound reduces the production of these mediators, thereby alleviating the symptoms associated with inflammation .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting the cyclooxygenase enzymes, the compound reduces the production of prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms .
Eigenschaften
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c26-17(23-19-21-13-3-1-2-4-15(13)29-19)10-25-7-5-14-16(9-25)30-20(22-14)24-18(27)12-6-8-28-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPGDZUVBBXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
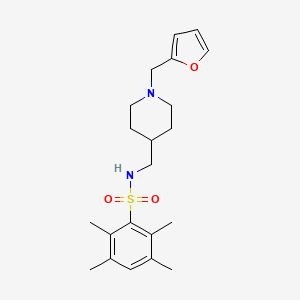
![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)

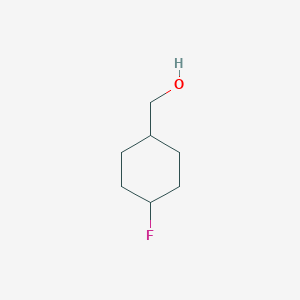
![3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2538808.png)
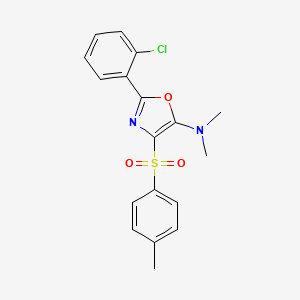
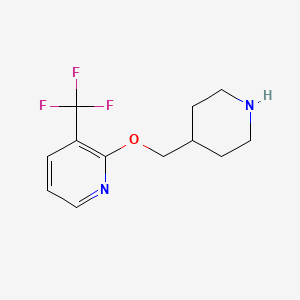
![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)
![2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2538812.png)
![N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2538813.png)
